1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in medicinal chemistry due to their biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 2-chloro-4-methylphenyl isocyanate could react with 4-(dimethylamino)-6-methylpyrimidin-2-yl)methylamine to form the desired compound .Molecular Structure Analysis
The molecular structure of this compound would consist of a central urea group, with a 2-chloro-4-methylphenyl group on one side and a 4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl group on the other .Chemical Reactions Analysis
As a urea derivative, this compound might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might exhibit polarity due to the presence of the carbonyl group and the chlorine atom .Wissenschaftliche Forschungsanwendungen
Complexation-induced Unfolding of Heterocyclic Ureas
Research demonstrates the synthesis and conformational studies of heterocyclic ureas, exploring their ability to unfold and form multiply hydrogen-bonded complexes. These compounds, including derivatives involving dimethylamino and methylpyrimidin units, show potential for self-assembly applications due to their hydrogen-bonding capabilities. This study provides insight into the structural behavior of ureas that might be related to the compound , highlighting their utility in designing novel molecular architectures (Corbin et al., 2001).
Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding
This research explores the dimerization of 6-methyl-2-butylureidopyrimidone derivatives through quadruple hydrogen bonding. The study sheds light on the structural dynamics and potential for supramolecular assembly of urea derivatives, possibly including those similar to the specified chemical compound. It underscores the significance of hydrogen bonding in the development of complex molecular structures and could inform the design of new materials or pharmaceuticals (Beijer et al., 1998).
Ring Transformations of Heterocyclic Halogeno Compounds with Nucleophiles
This study focuses on the transformation of 4-chloro-2-dimethylaminopyrimidine and related compounds, which are structurally akin to the chemical . The findings reveal the potential for creating a variety of derivatives through reactions with nucleophiles. This research is pivotal for understanding the reactivity and possible modifications of pyrimidine-containing ureas, which can be applied in synthesizing new chemical entities for various scientific applications (Geerts & Plas, 1978).
Discovery of Nonpeptide Agonists of the GPR14/Urotensin-II Receptor
Investigation into nonpeptidic agonists of the urotensin-II receptor led to the identification of compounds, including those featuring chlorophenyl and dimethylaminoethyl groups. This research demonstrates the potential therapeutic applications of urea derivatives in pharmacology, offering insights into the design of drug leads targeting specific receptors (Croston et al., 2002).
Synthesis and Anticancer Activity of Pyrimidine Derivatives
This paper discusses the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their anticancer activity. The study highlights the relevance of pyrimidine and urea derivatives in medicinal chemistry, particularly as potential anticancer agents. The findings could provide a foundation for future research into similar compounds for therapeutic applications (Feng et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-10-5-6-13(12(17)7-10)20-16(23)18-9-14-19-11(2)8-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKOLJOFWRUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.